molecular formula C19H21F3N4O2 B2657538 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1226454-52-9

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2657538
CAS No.: 1226454-52-9
M. Wt: 394.398
InChI Key: XUTMRBMDXOPGJQ-UHFFFAOYSA-N
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Description

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a piperidine group and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 6-methyl-2-(piperidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield the intermediate 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate can then be further reacted with 2-(trifluoromethyl)phenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and enzyme activities.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide
  • 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Biological Activity

The compound 2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a trifluoromethyl group and a piperidine moiety, suggest diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, potential therapeutic effects, and interactions with molecular targets.

Structural Overview

The compound can be described as follows:

Component Description
IUPAC Name This compound
Molecular Formula C16H18F3N3O2
Key Functional Groups Acetamide, pyrimidine, trifluoromethyl

The structural complexity contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Research indicates that this compound interacts with various molecular targets, modulating enzyme activity and receptor functions. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
  • Receptor Modulation : It may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate various physiological processes.
  • Calcium Signaling : Interaction with specific receptors can elevate intracellular calcium levels, affecting cellular responses and functions .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been explored in several contexts:

Anti-inflammatory Effects

Studies suggest that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and modulating immune responses. The exact pathways involved are still under investigation but may include the inhibition of NF-kB signaling pathways.

Antitumor Activity

Preliminary findings indicate potential antitumor effects. The compound has shown promise in inhibiting the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Neuroprotective Properties

Given the presence of the piperidine moiety, there is interest in its neuroprotective effects. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we can compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamideDimethyl substitution on phenyl ringEnhanced lipophilicity; potential for improved bioavailability
6-Methylpyrimidin-4-yloxyacetic acidLacks piperidine moietySimpler structure; potential anti-inflammatory properties but less complex interactions
4-Acetophenone derivativesBasic acetophenone structureLimited biological activity compared to more complex derivatives

This comparison highlights the distinctiveness of this compound regarding its potential applications and mechanisms of action.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Inflammation : A study demonstrated that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Research : In vitro studies showed that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis through caspase activation.
  • Neuroprotection Assessment : Research involving neuronal cell cultures indicated that the compound could reduce oxidative stress markers significantly, suggesting its role in neuroprotection.

Properties

IUPAC Name

2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-11-17(25-18(23-13)26-9-5-2-6-10-26)28-12-16(27)24-15-8-4-3-7-14(15)19(20,21)22/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTMRBMDXOPGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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